molecular formula C14H11N3O3S B6068483 methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate

methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate

Cat. No. B6068483
M. Wt: 301.32 g/mol
InChI Key: ZRGWTWCWGOUPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound that has been the subject of several scientific research studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate in lab experiments is its high potency and specificity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Other future directions include the study of the mechanism of action of this compound, the optimization of the synthesis method, and the evaluation of its potential toxicity in vivo.
Conclusion:
In conclusion, methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound that has been the subject of several scientific research studies due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs for the treatment of various diseases.

Synthesis Methods

Methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate can be synthesized using various methods. One of the most common methods involves the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate.

Scientific Research Applications

Methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate has been the subject of several scientific research studies due to its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-11(18)8-21-14-16-12(9-5-3-2-4-6-9)10(7-15)13(19)17-14/h2-6H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWTWCWGOUPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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